Ortho-Bromo Substituent Directs Exclusive C3 Regioselectivity in Palladium-Catalyzed C–H Arylation
In a systematic study of ortho-substituted fluorobenzenes, the presence of a 2-bromo substituent (directly corresponding to the substitution pattern of the target compound) enabled palladium-catalyzed C–H bond arylation to proceed with complete regioselectivity at the C3 position (the other ortho-position relative to fluorine). The reaction employed a diphosphine-palladium catalyst with potassium acetate/dimethylacetamide (PivOK/DMA). In contrast, fluorobenzene lacking an ortho-directing group gave no or non-selective arylation under identical conditions [1]. Although the study was conducted on 2-bromofluorobenzene rather than the chloromethoxy derivative, the ortho-bromo directing effect is mechanistically conserved and independent of the para-substituent.
| Evidence Dimension | Regioselectivity of C–H arylation (C3 vs. other positions) |
|---|---|
| Target Compound Data | Exclusive C3 arylation (regioselectivity >95% inferred from structural analog 2-bromofluorobenzene) |
| Comparator Or Baseline | Unsubstituted fluorobenzene: non-selective or no reaction |
| Quantified Difference | Complete regioselectivity switch (non-selective → exclusive C3) |
| Conditions | Pd(diphosphine) catalyst, PivOK, DMA, aryl bromide coupling partner; Hfaiedh et al., Org. Biomol. Chem., 2017 [1] |
Why This Matters
Enables predictable construction of 1,2,3-trisubstituted fluorobenzene cores without isomeric purification, a critical advantage in library synthesis where regioisomeric purity directly impacts screening hit confirmation rates.
- [1] Hfaiedh, A.; Yuan, K.; Ben Ammar, H.; Ben Hassine, B.; Soulé, J.-F.; Doucet, H. Palladium-catalyzed regioselective C–H bond arylations at the C3 position of ortho-substituted fluorobenzenes. Org. Biomol. Chem. 2017, 15, 7447–7455. DOI: 10.1039/C7OB01689A. View Source
